BMS-754807

Description

This compound is under investigation in clinical trial NCT00908024 (Combination Study of this compound and Erbitux® in Subjects With Advanced or Metastatic Solid Tumors).

Dual IGF-1R/InsR Inhibitor this compound is an oral small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases with potential antineoplastic activity. Dual IGF-IR/InsR inhibitor this compound binds reversibly to and inhibits the activities of IGF-1R and InsR, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. IGF-1R and InsR tyrosine kinases, overexpressed in a variety of human cancers, play significant roles in mitogenesis, angiogenesis, and tumor cell survival.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

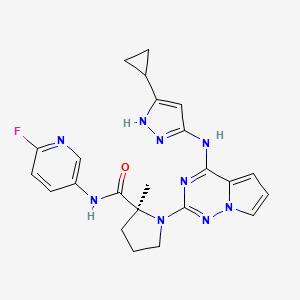

an IGR-1R kinase inhibitor; structure in first source

Properties

IUPAC Name |

(2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN9O/c1-23(21(34)26-15-7-8-18(24)25-13-15)9-3-10-32(23)22-28-20(17-4-2-11-33(17)31-22)27-19-12-16(29-30-19)14-5-6-14/h2,4,7-8,11-14H,3,5-6,9-10H2,1H3,(H,26,34)(H2,27,28,29,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVXSNNAFNGRAH-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001350-96-4 | |

| Record name | BMS 754807 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001350964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-754807 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-754807 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9E3353E8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-754807: A Dual Inhibitor of IGF-1R and IR for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor that demonstrates significant activity against both the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3][4] As a dual inhibitor, it competitively blocks the ATP binding site of these receptor tyrosine kinases, leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from various assays, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Mechanism of Action

This compound exerts its therapeutic effects by targeting the highly homologous IGF-1R and IR. Overexpression of these receptors is a common feature in a wide range of human cancers, where they play a pivotal role in mitogenesis and tumor cell survival. By binding to the ATP-binding site of the kinase domain, this compound prevents autophosphorylation and subsequent activation of the receptors. This blockade inhibits the two major downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. The inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in tumor cells.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Kinase and Phosphorylation Inhibition

| Target | Assay Type | Value | Reference |

| IGF-1R | Kinase Inhibition (IC50) | 1.8 nM | |

| IR | Kinase Inhibition (IC50) | 1.7 nM | |

| IGF-1R/IR | Kinase Inhibition (Ki) | <2 nM | |

| Met | Kinase Inhibition (IC50) | 6 nM | |

| TrkA | Kinase Inhibition (IC50) | 7 nM | |

| TrkB | Kinase Inhibition (IC50) | 4 nM | |

| Aurora A | Kinase Inhibition (IC50) | 9 nM | |

| Aurora B | Kinase Inhibition (IC50) | 25 nM | |

| Ron | Kinase Inhibition (IC50) | 44 nM | |

| pIGF-1R (IGF-1R-Sal cells) | Phosphorylation Inhibition (IC50) | 13 nM | |

| pAkt (IGF-1R-Sal cells) | Phosphorylation Inhibition (IC50) | 22 nM | |

| pMAPK (IGF-1R-Sal cells) | Phosphorylation Inhibition (IC50) | 13 nM | |

| pAkt (Rh41 cells) | Phosphorylation Inhibition (IC50) | 13 nM | |

| pAkt (Geo cells) | Phosphorylation Inhibition (IC50) | 16 nM |

Table 2: In Vitro Cellular Proliferation Inhibition

| Cell Line | Cancer Type | Value (IC50/EC50) | Reference |

| IGF-1R-Sal | - | 7 nM (IC50) | |

| Rh41 | Rhabdomyosarcoma | 5 nM (IC50) | |

| Geo | Colon Carcinoma | 5 nM (IC50) | |

| Various Tumor Cell Lines | Mesenchymal, Epithelial, Hematopoietic | 5 - 365 nM (IC50) | |

| PPTP Panel (median) | Pediatric Preclinical | 0.62 µM (EC50) | |

| Ewing Sarcoma Lines (median) | Ewing Sarcoma | 0.19 µM (EC50) | |

| A549 | Lung Cancer | 1.08 µM (IC50) | |

| NCI-H358 | Lung Cancer | 76 µM (IC50) |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dose | Tumor Growth Inhibition (TGI) | Reference |

| IGF-1R-Sal | - | 12.5 mg/kg, p.o. | - | |

| Various | Epithelial, Hematopoietic, Mesenchymal | - | 53% - 115% | |

| IGF-Sal | Transgenic | 6.25 mg/kg | Complete | |

| Rh41 | Rhabdomyosarcoma | 3.125 mg/kg, BID or 6.25 mg/kg, QD | Effective |

Experimental Protocols

In Vitro Kinase Assay

This protocol is based on the primary screening method for this compound.

-

Assay Setup: The enzymatic assays are performed in U-bottom 384-well plates.

-

Reaction Mixture: A 30 μL reaction volume is used, containing the assay buffer (100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT).

-

Enzyme and Substrate: Recombinant human IGF-1R enzyme is used with the synthetic peptide KKSRGDYMTMQIG as a phosphoacceptor substrate.

-

Compound Preparation: this compound is dissolved in dimethylsulfoxide (DMSO) to create a 10 mM stock solution and then serially diluted to eleven concentrations for dose-response curve generation.

-

Reaction Initiation and Incubation: The reaction is initiated and incubated for 60 minutes.

-

Data Analysis: Inhibition data are calculated by comparing the results to enzyme-free controls (100% inhibition) and vehicle-only controls (0% inhibition). IC50 values are determined through non-linear regression analysis of the dose-response curves.

Cell Proliferation Assay (WST-1)

This protocol is adapted from studies on pancreatic ductal adenocarcinoma (PDAC) cells.

-

Cell Plating: PDAC cells (AsPC-1, BxPC-3, MIA PaCa-2, and Panc-1) are plated in 96-well plates at their optimal density.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 100, 500, 1,000, and 10,000 nmol/L).

-

Incubation: The plates are incubated for 72 hours.

-

WST-1 Reagent Addition: After the incubation period, 10 μL of WST-1 reagent is added to each well, and the plates are incubated for an additional 2 hours.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

-

Data Calculation: The number of viable cells is calculated based on the absorbance of the color produced in each well.

In Vivo Xenograft Model

This protocol is a general representation of in vivo studies conducted with this compound.

-

Animal Model: Tumor-bearing nude mice are used (e.g., IGF-1R-Sal tumor-bearing nude mice).

-

Compound Administration: this compound is administered orally (p.o.) at specified doses (e.g., 6.25 mg/kg, 12.5 mg/kg, or 25 mg/kg).

-

Dosing Schedule: Dosing can be once daily (QD) or twice daily (BID) for a specified duration.

-

Tumor Growth Monitoring: Tumor growth is monitored and measured throughout the study.

-

Efficacy Evaluation: The efficacy of this compound is evaluated by calculating the tumor growth inhibition (TGI).

-

Pharmacodynamic Analysis: Tumor and serum samples can be collected to assess the inhibition of IGF-1R phosphorylation and downstream targets like pAkt.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the IGF-1R/IR signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: IGF-1R/IR signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a well-characterized dual inhibitor of IGF-1R and IR with potent anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines and in vivo models. Its ability to be administered orally and its efficacy at low doses make it a valuable tool for preclinical cancer research. The data and protocols presented in this guide offer a solid foundation for scientists and researchers investigating the therapeutic potential of targeting the IGF-1R/IR signaling axis in oncology. Further research, particularly combination studies with other targeted agents or standard chemotherapies, may unveil synergistic effects and broaden the clinical applicability of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

BMS-754807: A Technical Guide to a Potent ATP-Competitive Inhibitor of IGF-1R and IR

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor that competitively targets the ATP-binding site of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1][2] The IGF signaling pathway plays a crucial role in cell growth, proliferation, differentiation, and survival. Its dysregulation is implicated in the pathogenesis and progression of numerous cancers. By dually inhibiting both IGF-1R and IR, this compound offers a therapeutic strategy to overcome the resistance mechanisms that can arise from the redundancy and crosstalk between these two closely related receptors.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its biological context.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of IGF-1R and IR and preventing the phosphorylation of downstream signaling molecules.[2] This blockade of signal transduction leads to the inhibition of two major signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the mitogen-activated protein kinase (MAPK) pathway. The ultimate cellular consequences of this inhibition include cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation and tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity, anti-proliferative effects, and pharmacokinetic properties.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Ki (nM) |

| IGF-1R | 1.8 | <2 |

| IR | 1.7 | <2 |

| Met | 6 | N/A |

| RON | 44 | N/A |

| TrkA | 7 | N/A |

| TrkB | 4 | N/A |

| Aurora A | 9 | N/A |

| Aurora B | 25 | N/A |

| Data compiled from multiple sources. |

Table 2: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| IGF-1R-Sal | - | 7 |

| Rh41 | Rhabdomyosarcoma | 5 |

| Geo | Colon Carcinoma | 5 |

| A549 | Lung Cancer | 1080 |

| NCI-H358 | Lung Cancer | 76000 |

| Ewing Sarcoma (median of 4 cell lines) | Ewing Sarcoma | 190 |

| IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%. Data compiled from multiple sources. |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Bioavailability (%) | Clearance (mL/min/kg) | Plasma Protein Binding (%) |

| Mouse | 6 | 143 | 98.5 |

| Rat | 30 | 24 | N/A |

| Monkey | 8 | 46 | N/A |

| Dog | 57 | 5.2 | N/A |

| Human | N/A | N/A | 95.9 |

| N/A: Not Available. Data compiled from multiple sources. |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the research of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IGF-1R and other kinases.

Methodology:

-

Assay Setup: The enzymatic assays are performed in U-bottom 384-well plates with a final reaction volume of 30 µL.

-

Assay Buffer: The reaction is carried out in an assay buffer consisting of 100 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT.

-

Reaction Initiation: The reaction is initiated by combining ATP (at a concentration equivalent to its Km), 1.5 µM of the fluorescently labeled peptide substrate (KKSRGDYMTMQIG), the recombinant human IGF-1 receptor enzyme, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated for 60 minutes at room temperature.

-

Reaction Termination: The reaction is stopped by the addition of EDTA.

-

Analysis: The reaction mixtures are analyzed using a Caliper LabChip 3000 to electrophoretically separate the fluorescent substrate from the phosphorylated product.

-

Data Calculation: Inhibition data is calculated by comparing the results to enzyme-free control reactions (100% inhibition) and vehicle-only reactions (0% inhibition). IC50 values are determined by non-linear regression analysis of the dose-response curves.

Cell Proliferation Assay (WST-1 Method)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., Flo-1, OE19, SK-GT-2) are seeded at a density of 5,000 cells per well in a 96-well plate.

-

Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound (e.g., 0 to 10,000 nM) for a specified period (e.g., 72 hours).

-

WST-1 Reagent Addition: Following the treatment period, 10 µL of WST-1 reagent is added to each well.

-

Incubation: The plate is incubated for an additional 2-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The viability of the cells is calculated based on the absorbance, and the IC50 value is determined.

Western Blot Analysis for Signaling Pathway Inhibition

Objective: To evaluate the effect of this compound on the phosphorylation of key proteins in the IGF-1R signaling pathway.

Methodology:

-

Cell Culture and Treatment: Cells are cultured to 60-70% confluency and then treated with this compound (e.g., 10 µM) for a specific duration (e.g., 16 hours).

-

Cell Lysis: Cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IGF-1R/IR, total IGF-1R/IR, phospho-AKT, total AKT, cleaved PARP, and cleaved caspase-3.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Athymic nude mice are typically used.

-

Tumor Implantation: Human cancer cells (e.g., AsPC-1) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a measurable size, and the mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated (e.g., in 80:20 PEG400:water) and administered orally at a specified dose and schedule (e.g., 25 mg/kg, once daily, 5 days a week). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships associated with this compound.

Caption: IGF-1R/IR signaling pathway and the inhibitory action of this compound.

Caption: General workflow for an in vitro kinase inhibition assay.

Caption: Logical relationship of this compound, its targets, and cellular effects.

References

An In-depth Technical Guide to the BMS-754807 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) kinase family.[1] By competitively binding to the ATP-binding site of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to the suppression of two major signaling pathways crucial for cell proliferation, survival, and differentiation: the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Mitogen-activated protein kinase (MAPK) pathway. The dual inhibition of both IGF-1R and IR by this compound is a key attribute, as it addresses the potential for compensatory signaling through the IR when only IGF-1R is targeted. This comprehensive guide details the mechanism of action of this compound, its effects on downstream signaling, and provides a compilation of quantitative data and detailed experimental protocols for its study.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the IGF-1R/IR family of receptor tyrosine kinases.[2][3] The binding of ligands such as IGF-1, IGF-2, or insulin to the extracellular domain of these receptors induces a conformational change, leading to receptor dimerization and autophosphorylation of key tyrosine residues within the intracellular kinase domain. This autophosphorylation creates docking sites for intracellular substrate proteins, primarily the insulin receptor substrate (IRS) proteins and Shc.

This compound directly interferes with this initial step by occupying the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This lack of phosphorylation effectively abrogates the downstream signaling cascade.

The this compound Signaling Pathway

The inhibition of IGF-1R and IR by this compound leads to the downregulation of two principal downstream signaling pathways:

PI3K/AKT/mTOR Pathway

Upon activation, phosphorylated IRS proteins recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream targets, leading to:

-

Increased Cell Survival: Through the phosphorylation and inactivation of pro-apoptotic proteins such as BAD and the FOXO transcription factors.

-

Enhanced Protein Synthesis and Cell Growth: Via the activation of mTORC1, which in turn phosphorylates p70S6K and 4E-BP1.

-

Regulation of Glucose Metabolism: By promoting glucose uptake and glycogen synthesis.

This compound, by preventing the initial receptor phosphorylation, effectively shuts down this entire cascade, leading to decreased cell survival and proliferation.

MAPK/ERK Pathway

The recruitment of Shc to the activated IGF-1R/IR leads to the activation of the Ras/Raf/MEK/ERK signaling cascade, also known as the MAPK pathway. This pathway plays a critical role in regulating cell proliferation, differentiation, and gene expression. The signal is transduced through a series of sequential phosphorylation events, culminating in the activation of ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell cycle progression. Inhibition of IGF-1R/IR by this compound also dampens this signaling axis, contributing to its anti-proliferative effects.

Caption: this compound Signaling Pathway.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its inhibitory activity against different kinases.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| IGF-1R-Sal | Salivary Gland Adenocarcinoma | 7 | [4] |

| Rh41 | Rhabdomyosarcoma | 5 | [4] |

| Geo | Colon Carcinoma | 365 | |

| A549 | Non-Small Cell Lung Cancer | 1080 | |

| NCI-H358 | Non-Small Cell Lung Cancer | 76000 | |

| Ewing Sarcoma (median of 4 lines) | Ewing Sarcoma | 190 | |

| Multiple Cell Lines (range) | Various | 5 - 365 |

Table 2: Inhibitory Activity of this compound Against Various Kinases

| Kinase | IC50 (nM) | Ki (nM) | Reference |

| IGF-1R | 1.8 | <2 | |

| IR | 1.7 | <2 | |

| Met | 6 | - | |

| TrkA | 7 | - | |

| TrkB | 4 | - | |

| AurA (Aurora A) | 9 | - | |

| AurB (Aurora B) | 25 | - | |

| RON | 44 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation status of key signaling molecules upon treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 3 for examples)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Table 3: Example Primary Antibodies for Western Blotting

| Antibody | Source | Catalog # | Dilution | Reference |

| p-IGF-1Rβ (Tyr1135/1136)/IR (Tyr1150/1151) | Cell Signaling Technology | 3024 | 1:1000 | |

| IGF-1Rβ | Cell Signaling Technology | 3027 | 1:1000 | |

| p-Akt (Ser473) | Cell Signaling Technology | 4060 | 1:1000 | |

| Akt | Cell Signaling Technology | 9272 | 1:1000 | |

| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | 4370 | 1:2000 | |

| ERK1/2 | Cell Signaling Technology | 4695 | 1:1000 | |

| Cleaved Caspase-3 | Cell Signaling Technology | 9664 | 1:1000 | |

| Cleaved PARP | Cell Signaling Technology | 5625 | 1:1000 | |

| β-Actin | Cell Signaling Technology | 4970 | 1:5000 |

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Cell proliferation reagent (e.g., WST-1, MTT, or ³H-thymidine)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Quantification: Add the cell proliferation reagent and measure the absorbance or radioactivity according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cells for injection

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into control and treatment groups. Administer this compound orally at a specified dose and schedule (e.g., 25 mg/kg, daily).

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100% .

Mandatory Visualizations

Experimental Workflow for In Vitro Studies

Caption: In Vitro Experimental Workflow.

Logical Relationship of this compound's Dual Inhibition

Caption: Dual Inhibition Logic of this compound.

Conclusion

This compound represents a significant therapeutic strategy by dually targeting the IGF-1R and IR signaling pathways. Its ability to potently inhibit the PI3K/AKT and MAPK cascades underscores its broad anti-cancer potential across a range of malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications and mechanisms of this compound. Continued investigation into predictive biomarkers and combination therapies will be crucial for optimizing the clinical utility of this promising inhibitor.

References

Unraveling the Downstream Effects of BMS-754807: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (InsR) tyrosine kinases.[1] By targeting these key nodes in cellular signaling, this compound disrupts critical pathways involved in tumor cell proliferation, survival, and angiogenesis, making it a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved.

Core Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the kinase domains of IGF-1R and InsR.[2] This inhibition prevents the autophosphorylation of these receptors upon ligand binding (IGF-1, IGF-2, or insulin), thereby blocking the initiation of downstream signaling cascades. The dual inhibition of both IGF-1R and InsR is a key feature of this compound, as it can overcome resistance mechanisms that may arise from signaling redundancy between these two closely related receptors.[3]

Downstream Signaling Pathways

The primary downstream signaling pathways affected by this compound are the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK (MAPK) pathways. Inhibition of IGF-1R/InsR phosphorylation by this compound leads to a significant reduction in the phosphorylation and activation of key effector proteins within these cascades.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial mediator of cell survival, growth, and proliferation. Upon activation by IGF-1R/InsR, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression. This compound effectively blocks this pathway by preventing the initial activation of PI3K, resulting in decreased AKT phosphorylation.[4]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival. Activation of IGF-1R/InsR can also lead to the activation of the Ras GTPase, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus to regulate gene expression. While this compound can inhibit ERK phosphorylation, its effect on this pathway is often reported as more modest or cell-type dependent compared to its potent inhibition of AKT signaling.[5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor this compound Leads to Improved Survival in Experimental Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is cytotoxic to non-small cell lung cancer cells and enhances the effects of platinum chemotherapeutics in the human lung cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: BMS-754807 and the Induction of Apoptosis in Cancer

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor that competitively targets the ATP-binding kinase domains of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2][3] With high affinity for both receptors (IC50 values of 1.8 nM for IGF-1R and 1.7 nM for IR in cell-free assays), it effectively disrupts their enzymatic activities.[2][4] The IGF signaling pathway is a critical regulator of cellular proliferation, survival, and differentiation; its dysregulation is frequently implicated in the development and progression of numerous cancers. This compound has demonstrated broad anti-tumor activity across a range of epithelial, mesenchymal, and hematopoietic cancer cell lines. A primary mechanism contributing to its anti-neoplastic efficacy is the induction of programmed cell death, or apoptosis. This document provides a detailed technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis.

Mechanism of Action: From Receptor Inhibition to Apoptosis

The anti-tumor activity of this compound is initiated by its inhibition of IGF-1R and IR autophosphorylation. This blockade prevents the activation of two major downstream pro-survival signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.

-

PI3K/AKT Pathway: The AKT kinase, a central node in this pathway, promotes cell survival by phosphorylating and inactivating numerous pro-apoptotic proteins, including Bad and Forkhead box protein O1 (FOXO). By inhibiting the phosphorylation of AKT, this compound relieves this inhibition, allowing pro-apoptotic factors to become active.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for cell proliferation and survival. Inhibition of this pathway contributes to cell cycle arrest and can sensitize cells to apoptotic stimuli.

The suppression of these critical survival signals culminates in the activation of the intrinsic apoptotic cascade. This is evidenced by the increased cleavage and activation of key executioner proteins, Caspase-3 and Poly (ADP-ribose) polymerase (PARP). Cleavage of these proteins is a hallmark of apoptosis, leading to the systematic dismantling of the cell.

References

- 1. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

BMS-754807: A Comprehensive In Vitro Efficacy Profile Across Diverse Cancer Cell Lines

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-754807 is a potent and reversible small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) kinases.[1][2][3][4] The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, differentiation, and survival, and its dysregulation is frequently implicated in the pathogenesis of various cancers. By inhibiting IGF-1R and IR, this compound disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in susceptible cancer cells. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound across a broad spectrum of cancer cell lines, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

In Vitro Efficacy of this compound

This compound has demonstrated significant anti-proliferative activity across a wide range of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values vary depending on the cell line and its reliance on the IGF-1R signaling pathway for survival and proliferation.

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference(s) |

| Rh41 | Rhabdomyosarcoma | 5 | |

| Geo | Colon Carcinoma | 5 | |

| IGF-Sal | - | 7 | |

| MCF-7/AC-1 | Breast Cancer | ~10-100 | |

| NCI-H358 | Non-Small Cell Lung Cancer | 760 | |

| A549 | Non-Small Cell Lung Cancer | 1080 | |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | ~100-1000 | |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | ~100-1000 | |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~100-1000 | |

| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~100-1000 | |

| Flo-1 | Esophageal Adenocarcinoma | ~1000 | |

| OE19 | Esophageal Adenocarcinoma | ~1000 | |

| SK-GT-2 | Esophageal Adenocarcinoma | ~1000 | |

| PPTP Cell Lines | Pediatric Preclinical Panel | 620 (median) | |

| Ewing Sarcoma Lines | Ewing Sarcoma | 190 (median) |

Note: IC50/EC50 values can vary based on experimental conditions such as assay type and incubation time. The provided values are approximations based on the cited literature.

Core Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the IGF-1R and IR tyrosine kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. This blockade leads to the suppression of cell proliferation and the induction of apoptosis.

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound's in vitro efficacy.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and treat with this compound at various concentrations for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Apoptosis Assay (Cleaved Caspase-3 Immunofluorescence)

This assay detects the activation of caspase-3, a key effector caspase in apoptosis.

-

Materials:

-

Cancer cell lines grown on coverslips or in chamber slides

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody against cleaved caspase-3

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary antibody against cleaved caspase-3.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize and quantify the percentage of apoptotic cells using a fluorescence microscope.

-

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Caption: Typical workflow for in vitro evaluation of this compound efficacy.

Conclusion

This compound demonstrates potent in vitro anti-proliferative and pro-apoptotic activity across a diverse range of cancer cell lines. Its mechanism of action, centered on the inhibition of the IGF-1R/IR signaling axis, makes it a compelling candidate for further investigation in cancers that are dependent on this pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust in vitro studies to further elucidate the therapeutic potential of this compound.

References

Preclinical Development of BMS-754807: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] This document provides a comprehensive overview of the preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. Quantitative data are presented in tabular format for clarity, and critical signaling pathways and experimental workflows are illustrated using diagrams.

Mechanism of Action

This compound is an ATP-competitive tyrosine kinase inhibitor that potently and reversibly inhibits both IGF-1R and IR.[3][4] The kinase domains of IGF-1R and IR share approximately 84% sequence homology, particularly in the ATP-binding pocket, which allows for dual targeting by this compound.[1] By blocking the catalytic activity of these receptors, this compound prevents the phosphorylation and activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and migration. The primary signaling cascades inhibited by this compound are the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways. Inhibition of these pathways leads to decreased cell proliferation and induction of apoptosis.

Signaling Pathway Diagram

Caption: this compound inhibits IGF-1R/IR signaling pathways.

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a broad range of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin.

Kinase Inhibition

This compound is a highly potent inhibitor of both IGF-1R and IR kinases, with additional activity against other related kinases.

| Target Kinase | IC50 (nM) | Ki (nM) |

| IGF-1R | 1.8 | <2 |

| IR | 1.7 | <2 |

| TrkA | 7 | - |

| TrkB | 4 | - |

| Met | 6 | - |

| RON | 44 | - |

| Aurora A | 9 | - |

| Aurora B | 25 | - |

| Data sourced from MedChemExpress and Selleck Chemicals. |

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound have been evaluated in numerous cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| Rh41 | Rhabdomyosarcoma | 5 |

| Geo | Colon Carcinoma | 5 |

| IGF-Sal | - | 7 |

| A549 | Lung Cancer | 1,080 |

| NCI-H358 | Lung Cancer | 76,000 |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | - |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | - |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | - |

| Panc-1 | Pancreatic Ductal Adenocarcinoma | - |

| Data compiled from multiple sources. |

In studies on pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound dose-dependently inhibited cell proliferation. At a concentration of 10 µmol/L, the inhibition of cell proliferation was 54% in AsPC-1, 37% in BxPC-3, 49% in MIA PaCa-2, and 39% in Panc-1 cells. Similarly, in esophageal adenocarcinoma (EAC) cell lines, 1 µM of this compound inhibited cell proliferation by 28% in Flo-1, 37% in OE19, and 23% in SK-GT-2 cells.

Inhibition of Downstream Signaling

This compound effectively inhibits the phosphorylation of key downstream signaling molecules.

| Cell Line | Target | IC50 (nM) |

| IGF-Sal | pIGF-1R | 13 |

| IGF-Sal | pAkt | 22 |

| IGF-Sal | pMAPK | 13 |

| Rh41 | pIGF-1R | 6 |

| Rh41 | pAkt | 13 |

| Geo | pIGF-1R | 21 |

| Geo | pAkt | 16 |

| Data sourced from Selleck Chemicals. |

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in various preclinical xenograft models.

Monotherapy Studies

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) |

| AsPC-1 | Pancreatic Cancer | 25 mg/kg, 5 times a week for 2 weeks | 59 |

| IGF-1R-Sal | - | 3.125 and 12.5 mg/kg, p.o. | - |

| Multiple Models | Epithelial, Mesenchymal, Hematopoietic | - | 53 - 115 |

| Rh41 | Rhabdomyosarcoma | 6.25 mg/kg, once daily | - |

| Data compiled from multiple sources. |

In a study using an AsPC-1 pancreatic cancer xenograft model, treatment with this compound resulted in a 59% inhibition of net tumor growth compared to the control group.

Combination Therapy Studies

This compound has shown synergistic or additive anti-tumor effects when combined with other anti-cancer agents.

| Xenograft Model | Cancer Type | Combination Agent | Tumor Growth Inhibition (%) |

| AsPC-1 | Pancreatic Cancer | Gemcitabine | 94 |

| OE19 | Esophageal Adenocarcinoma | nab-paclitaxel | 61 (decrease in proliferative activity) |

| Data sourced from AACR Journals and MDPI. |

In the AsPC-1 model, the combination of this compound and gemcitabine resulted in a 94% inhibition of net tumor growth. In an esophageal adenocarcinoma xenograft model, the combination with nab-paclitaxel led to a 61% decrease in proliferative activity compared to the vehicle control group.

Experimental Protocols

In Vitro Cell Proliferation Assay

A representative workflow for assessing the anti-proliferative effects of this compound is outlined below.

Caption: Workflow for a typical in vitro cell proliferation assay.

Methodology:

-

Cancer cells were plated in 96-well plates at an appropriate density.

-

The following day, cells were treated with various concentrations of this compound (e.g., 100, 500, 1,000, and 10,000 nmol/L).

-

After 72 hours of incubation, a cell proliferation reagent such as WST-1 was added to each well.

-

Following an additional incubation period (typically 2 hours), the absorbance was measured using a microplate reader at a wavelength of 450 nm.

-

The number of viable cells was calculated based on the absorbance, and IC50 values were determined.

Western Blot Analysis

Methodology:

-

Total cell extracts from cancer cells treated with this compound were prepared.

-

Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IGF-1R/IR, total IGF-1R/IR, phospho-Akt, total Akt, cleaved PARP, cleaved caspase-3).

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Studies

Methodology:

-

Athymic nude mice (4-6 weeks old) were used for the studies.

-

A suspension of cancer cells (e.g., 0.75 x 10^6 AsPC-1 cells) was subcutaneously injected into the mice.

-

Tumors were allowed to grow to a measurable size.

-

Mice were then randomized into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound plus combination agent).

-

This compound was administered orally at a specified dose and schedule (e.g., 25 mg/kg, 5 times a week for 2 weeks).

-

Tumor volume and body weight were measured regularly.

-

At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Pharmacokinetics and Safety

Pharmacokinetic studies in various animal models have shown that this compound has variable oral bioavailability, ranging from 6% in mice to 57% in dogs. In a first-in-human single-dose study in healthy subjects, this compound exposure was found to be dose-proportional with a mean half-life of 9-13 hours. The most frequently observed related adverse events in a Phase I study in subjects with solid tumors were fatigue and hyperglycemia, which were generally manageable. The potential for hyperglycemia is an on-target effect due to the inhibition of the insulin receptor.

Conclusion

The preclinical data for this compound demonstrate its potent dual inhibitory activity against IGF-1R and IR, leading to significant anti-proliferative and pro-apoptotic effects in a wide range of cancer models. Its efficacy, both as a monotherapy and in combination with other anti-cancer agents, supports its continued clinical development. The manageable safety profile, with hyperglycemia being the primary on-target toxicity, suggests a favorable therapeutic window. Further investigation into predictive biomarkers and optimal combination strategies is warranted to maximize the clinical potential of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor this compound Leads to Improved Survival in Experimental Esophageal Adenocarcinoma [mdpi.com]

- 4. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

BMS-754807: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-754807 is a potent and orally bioavailable small molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] As a reversible, ATP-competitive antagonist, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in vivo tumor models.[1][4] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended for professionals in the fields of oncology research and drug development.

Chemical Structure and Properties

This compound is a pyrrolotriazine derivative with the IUPAC name (2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide |

| CAS Number | 1001350-96-4 |

| Molecular Formula | C23H24FN9O |

| SMILES | CC1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F |

| InChI Key | LQVXSNNAFNGRAH-QHCPKHFHSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 461.49 g/mol |

| Appearance | White to off-white solid powder |

| Purity | ≥98% |

| Solubility | DMSO: ≥ 100 mg/mL (216.69 mM), Ethanol: 92 mg/mL (199.35 mM), Water: Insoluble |

Pharmacological Properties and Mechanism of Action

This compound is a potent, reversible inhibitor of the IGF-1R/IR family of receptor tyrosine kinases. It acts by competing with ATP for binding to the kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell growth, proliferation, and survival.

Table 3: In Vitro Inhibitory Activity (IC50)

| Target | IC50 (nM) |

| IGF-1R | 1.8 |

| Insulin Receptor (IR) | 1.7 |

| Met | 6 |

| TrkA | 7 |

| TrkB | 4 |

| AurA | 9 |

| AurB | 25 |

| RON | 44 |

This compound effectively suppresses the proliferation of a wide array of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin, with IC50 values typically in the nanomolar range.

Table 4: Anti-proliferative Activity in Selected Cell Lines (IC50)

| Cell Line | Cancer Type | IC50 (nM) |

| IGF-1R-Sal | - | 7 |

| Rh41 | Rhabdomyosarcoma | 5 |

| Geo | Colon Carcinoma | 365 |

Signaling Pathway

This compound inhibits the IGF-1R signaling cascade, which plays a critical role in cancer cell proliferation and survival. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, leading to the activation of two major downstream pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. By blocking the initial phosphorylation event, this compound effectively shuts down these pro-survival signals.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against IGF-1R and other kinases is determined using a biochemical assay.

-

Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity (IC50).

-

Methodology:

-

Recombinant human IGF-1R enzyme is used.

-

A synthetic peptide, such as KKSRGDYMTMQIG, serves as the phosphoacceptor substrate.

-

The enzymatic reactions are conducted in 384-well plates in a buffer containing 100 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT.

-

The reaction is initiated by adding ATP at a concentration equivalent to its Km, a fluorescein-labeled peptide substrate, the enzyme, and varying concentrations of this compound.

-

After a 60-minute incubation, the reaction is terminated with EDTA.

-

The reaction mixture is analyzed using a Caliper LabChip 3000 to separate the fluorescently labeled substrate from the phosphorylated product via electrophoresis.

-

Inhibition is calculated relative to controls (0% inhibition for vehicle-only, 100% for enzyme-free).

-

IC50 values are determined by non-linear regression analysis of the dose-response curves.

-

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines are assessed to determine its cellular potency.

-

Objective: To measure the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cancer cells are seeded in 96-well plates at their optimal density and allowed to adhere.

-

Cells are treated with a range of concentrations of this compound (e.g., 0.1 to 1000 nM) for 72 hours.

-

Cell proliferation is quantified by measuring the incorporation of 3H-thymidine into the DNA.

-

Alternatively, a WST-1 reagent can be added, and the absorbance at 450 nm is measured to determine cell viability.

-

The IC50 value is calculated as the drug concentration required to inhibit cell proliferation by 50% compared to untreated control cells.

-

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Conclusion

This compound is a well-characterized dual inhibitor of IGF-1R and IR with potent anti-tumor activity demonstrated in a variety of preclinical models. Its well-defined mechanism of action and favorable pharmacological profile have led to its investigation in clinical trials for the treatment of various cancers. This guide provides foundational technical information to support further research and development efforts involving this compound.

References

BMS-754807: A Technical Guide to its Inhibition of IGF-1R and IR

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the inhibitory activity of BMS-754807 against Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR). It includes quantitative inhibitory data, detailed experimental protocols for kinase inhibition assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Inhibitory Data

This compound is a potent and reversible dual inhibitor of the IGF-1R and IR tyrosine kinases.[1][2][3] Its inhibitory activity has been quantified through determination of the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) in cell-free enzymatic assays.[2][4]

| Target Kinase | Ki Value (nM) | IC50 Value (nM) |

| IGF-1R | <2 | 1.8 |

| IR | <2 | 1.7 |

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of the inhibitory potency of this compound against IGF-1R and IR was conducted using a standardized in vitro kinase assay. The following protocol outlines the key steps and reagents employed in such an assay.

Objective: To measure the enzymatic activity of recombinant human IGF-1R or IR in the presence of varying concentrations of this compound to determine the Ki and IC50 values.

Materials and Reagents:

-

Recombinant human IGF-1R or IR enzyme

-

This compound (dissolved in DMSO)

-

ATP (at a concentration equivalent to its Km)

-

Fluorescently labeled synthetic peptide substrate (e.g., KKSRGDYMTMQIG)

-

Assay Buffer (100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij-35, 4 mM DTT)

-

EDTA (for reaction termination)

-

384-well U-bottom plates

-

Microplate reader capable of detecting fluorescence

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO to create a range of concentrations for testing.

-

Reaction Setup: The enzymatic reactions are set up in 30 µL volumes in the wells of a 384-well plate. Each reaction mixture contains the assay buffer, the recombinant kinase (IGF-1R or IR), and the fluorescently labeled peptide substrate at a concentration of 1.5 µM.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (at its Km concentration) and the various concentrations of this compound.

-

Incubation: The reaction plate is incubated for 60 minutes at room temperature to allow for the phosphorylation of the substrate by the kinase.

-

Termination of Reaction: The enzymatic reaction is stopped by the addition of EDTA, which chelates the Mg2+ ions necessary for kinase activity.

-

Data Acquisition: The reaction mixtures are analyzed using a Caliper LabChip 3000 system. This system performs an electrophoretic separation of the fluorescently labeled substrate from the phosphorylated product. The amount of product formed is quantified by detecting the fluorescence of the phosphorylated peptide.

-

Data Analysis: The extent of inhibition for each this compound concentration is calculated relative to control reactions. A "0% inhibition" control contains the enzyme and vehicle (DMSO) but no inhibitor, while a "100% inhibition" control contains no enzyme. The IC50 values are then determined by performing a non-linear regression analysis of the dose-response curves. The Ki value is subsequently calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Visualizations

IGF-1R / IR Signaling Pathway

The following diagram illustrates the canonical signaling pathways downstream of IGF-1R and IR activation, which are inhibited by this compound.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the logical flow of the in vitro kinase assay used to determine the inhibitory activity of this compound.

References

- 1. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

BMS-754807: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR) kinase family.[1][2][3] With a pyrrolotriazine core structure, it acts as an ATP-competitive inhibitor of the catalytic function of these receptors.[2][3] This technical guide provides an in-depth analysis of the kinase selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the pertinent signaling pathways.

Kinase Selectivity Profile of this compound

This compound demonstrates high affinity for IGF-1R and InsR, with IC50 values in the low nanomolar range. While it is highly potent against its primary targets, it also exhibits activity against a limited number of other kinases, albeit at reduced potencies. The following tables summarize the in vitro inhibitory activity of this compound against a panel of kinases.

Table 1: Primary Targets and Key Off-Targets (Cell-Free Assays)

| Kinase | IC50 (nM) | Ki (nM) | Notes |

| IGF-1R | 1.8 | <2 | Primary Target |

| InsR | 1.7 | <2 | Primary Target |

| TrkB | 4 / 4.1 | Off-Target | |

| Met | 5.6 / 6 | Off-Target | |

| TrkA | 7 / 7.4 | Off-Target | |

| Aurora A | 9 | Off-Target | |

| Aurora B | 25 | Off-Target | |

| RON | 44 | Off-Target |

Table 2: Kinases with Low to No Activity

This compound shows little to no activity against a number of other kinases, highlighting its selectivity. These include:

-

Flt3

-

Lck

-

MK2

-

PKA

-

PKC

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust in vitro kinase inhibition assays. The following is a detailed methodology based on published protocols.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

-

Recombinant human kinases

-

This compound (dissolved in DMSO)

-

Fluoresceinated peptide substrate (e.g., KKSRGDYMTMQIG for IGF-1R)

-

ATP

-

Assay Buffer: 100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij35, 4 mM DTT

-

384-well U-bottom plates

-

EDTA solution

-

Caliper LabChip 3000 or similar microfluidic electrophoresis system

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.

-

Reaction Setup: The enzymatic reactions are set up in 384-well plates with a final volume of 30 µL. Each well contains the assay buffer, a specific concentration of this compound, the recombinant kinase, and the fluorescently labeled peptide substrate.

-

Reaction Initiation: The reaction is initiated by the addition of ATP at a concentration equivalent to its Km for the specific kinase.

-

Incubation: The reaction mixture is incubated at room temperature for 60 minutes.

-

Reaction Termination: The reaction is stopped by the addition of 30 µL of 35 mM EDTA.

-

Data Acquisition: The reaction mixture is analyzed using a Caliper LabChip 3000. This system separates the phosphorylated product from the unphosphorylated substrate by electrophoretic mobility shift. The amount of phosphorylated product is quantified by fluorescence detection.

-

Data Analysis: The percentage of inhibition is calculated relative to control wells (no inhibitor) and blank wells (no enzyme). The IC50 values are then determined by fitting the dose-response curves using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

To visually represent the context of this compound's activity, the following diagrams illustrate the IGF-1R/InsR signaling pathway and the general workflow of the kinase inhibition assay.

Caption: IGF-1R/InsR signaling pathway and the inhibitory action of this compound.

References

The Discovery and Synthesis of BMS-754807: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR) kinases.[1][2] Developed by Bristol-Myers Squibb, this pyrrolotriazine derivative has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of tumor types in both preclinical and early clinical settings.[1][2] Its mechanism of action, targeting two key signaling pathways implicated in tumor growth, survival, and resistance to therapy, has made it a subject of considerable interest in oncology research.[3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Development

This compound emerged from a medicinal chemistry campaign aimed at identifying potent and selective inhibitors of IGF-1R kinase. The discovery process involved the optimization of a 2,4-disubstituted pyrrolo[1,2-f]triazine scaffold to achieve a desirable balance of potency, cellular activity, and selectivity. The final compound, this compound, was selected for clinical development based on its robust in vitro and in vivo efficacy and favorable pharmacokinetic properties.

Chemical Structure

This compound is chemically described as (S)-1-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide. Its structure features a central pyrrolotriazine core, which is crucial for its interaction with the ATP-binding pocket of the IGF-1R and InsR kinases.

Molecular Formula: C₂₃H₂₄FN₉O Molecular Weight: 461.49 g/mol

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the tyrosine kinase domains of both IGF-1R and InsR. By binding to the kinase domain, it prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling cascades. The inhibition of both IGF-1R and InsR is thought to be crucial for overcoming potential resistance mechanisms, as signaling through one receptor can sometimes compensate for the inhibition of the other.

The primary signaling pathways attenuated by this compound are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. These pathways are critical regulators of cell proliferation, survival, and apoptosis. Inhibition of these pathways by this compound leads to cell cycle arrest and induction of apoptosis in cancer cells.

References

BMS-754807: A Technical Guide to Investigating IGF-1R Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-754807 is a potent and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Its high affinity and selectivity make it an invaluable tool for dissecting the intricate signaling pathways governed by IGF-1R, which are frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its application, and visual representations of the associated signaling pathways and workflows.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of both IGF-1R and IR, thereby blocking their autophosphorylation and subsequent activation.[3] This inhibition prevents the recruitment and phosphorylation of downstream substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc, leading to the suppression of two major signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3][4] The blockade of these pathways ultimately results in the inhibition of cell proliferation, survival, and the induction of apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key in vitro efficacy data for this compound across various parameters and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Ki (nM) | Reference |

| IGF-1R | 1.8 | <2 | |

| Insulin Receptor (IR) | 1.7 | <2 | |

| Met | 5.6 | - | |

| TrkA | 7.4 | - | |

| TrkB | 4.1 | - | |

| Aurora A | - | - | |

| Aurora B | - | - | |

| Ron | - | - |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | IC50 (nM) | Reference |

| IGF-1R-Sal | - | Proliferation | 7 | |

| Rh41 | Rhabdomyosarcoma | Proliferation | 5 | |

| Geo | Colon Carcinoma | Proliferation | 365 | |

| AsPC-1 | Pancreatic Cancer | Proliferation (in combo with Gemcitabine) | 75 | |

| Panc-1 | Pancreatic Cancer | Proliferation (in combo with Gemcitabine) | 70 | |

| MIA PaCa-2 | Pancreatic Cancer | Proliferation (in combo with Gemcitabine) | 16 | |

| BxPC-3 | Pancreatic Cancer | Proliferation (in combo with Gemcitabine) | 16 | |

| A549 | Non-small cell lung cancer | Viability | 1080 | |

| NCI-H358 | Non-small cell lung cancer | Viability | 760 |

Table 3: Inhibition of Downstream Signaling by this compound

| Cell Line | Target | IC50 (nM) | Reference |

| IGF-1R-Sal | p-IGF-1R | 13 | |

| IGF-1R-Sal | p-Akt | 22 | |

| IGF-1R-Sal | p-MAPK | 13 | |

| Rh41 | p-IGF-1R | 6 | |

| Rh41 | p-Akt | 13 | |

| Geo | p-IGF-1R | 21 | |

| Geo | p-Akt | 16 |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Caption: General workflow for Western blot analysis of IGF-1R signaling.

References

- 1. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual IGF-1R/InsR Inhibitor this compound Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Something old, something new and something borrowed: emerging paradigm of insulin-like growth factor type 1 receptor (IGF-1R) signaling regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of BMS-754807, a Dual IGF-1R/InsR Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction